molecular formula C20H18O7 B098168 (9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 17514-35-1

(9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B098168
CAS No.: 17514-35-1
M. Wt: 370.4 g/mol
InChI Key: IYYYSIPRDYPSFJ-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-Rhodomycinone is a compound belonging to the anthracycline family, which is a group of aromatic polyketides. These compounds are known for their intense colors, ranging from yellow and red to purple and blue. Gamma-Rhodomycinone is derived from the bacterium Streptomyces purpurascens and has been studied for its potential antibacterial and antitumor activities .

Preparation Methods

Gamma-Rhodomycinone can be synthesized through various methods. One common approach involves the fermentation of Streptomyces purpurascens. The crude antibiotic complex is obtained by ethyl acetate extraction, followed by purification using preparative Thin Layer Chromatography (TLC). Acid hydrolysis of each fraction and subsequent TLC leads to the identification of aglycones and sugars, indicating the presence of Rhodomycin and its analogues .

Chemical Reactions Analysis

Gamma-Rhodomycinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione can lead to the formation of various quinone derivatives .

Scientific Research Applications

Gamma-Rhodomycinone has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of anthracyclines. In biology and medicine, (9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione is investigated for its potential antibacterial and antitumor activities. It has shown activity against Gram-positive bacteria and certain cancer cell lines, making it a promising candidate for further drug development . Additionally, this compound is used in the study of microbial secondary metabolites and their biosynthesis .

Mechanism of Action

The mechanism of action of (9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the replication of cancer cells. This intercalation leads to the formation of stable complexes with DNA, preventing the normal functioning of the DNA and ultimately causing cell death. Gamma-Rhodomycinone also inhibits topoisomerase II, an enzyme involved in DNA replication, further contributing to its antiproliferative effects .

Comparison with Similar Compounds

Gamma-Rhodomycinone is similar to other anthracyclines such as daunorubicin, doxorubicin, and epirubicin. These compounds share a common tetracyclic structure with a 7,8,9,10-tetrahydro-tetracene-5,12-quinone skeleton. (9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione is unique in its specific aglycone and sugar residues, which contribute to its distinct biological activities. Other similar compounds include idarubicin, zorubicin, and aclacinomycin A, all of which are derived from Streptomyces species and have varying degrees of antibacterial and antitumor activities .

Properties

CAS No.

17514-35-1

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

(9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C20H18O7/c1-2-20(27)7-6-9-12(19(20)26)18(25)14-13(16(9)23)17(24)11-8(15(14)22)4-3-5-10(11)21/h3-5,19,21,23,25-27H,2,6-7H2,1H3/t19-,20-/m1/s1

InChI Key

IYYYSIPRDYPSFJ-WOJBJXKFSA-N

SMILES

CCC1(CCC2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O

Isomeric SMILES

CC[C@]1(CCC2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O

Canonical SMILES

CCC1(CCC2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O

Synonyms

(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,6,7,8α,11-pentahydroxy-5,12-naphthacenedione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 2
Reactant of Route 2
(9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 3
(9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 4
(9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 5
(9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 6
(9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.